molecular formula C52H98N16O13 B093849 Colistin CAS No. 1066-17-7

Colistin

Cat. No. B093849
CAS RN: 1066-17-7
M. Wt: 1155.4 g/mol
InChI Key: YKQOSKADJPQZHB-RGYSVOEGSA-N
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Description

Colistin, also known as Polymyxin E, is an antibiotic that has been in use for over 50 years, primarily for the treatment of multidrug-resistant Gram-negative bacterial infections, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . It is a cationic polypeptide obtained from Bacillus spp. and was initially used in the United States in 1959 . Despite its nephrotoxicity concerns, colistin has re-emerged as a critical antibiotic due to the increasing prevalence of infections caused by multidrug-resistant bacteria .

Synthesis Analysis

Colistin is synthesized by the bacterium Bacillus polymyxa var. colistinus and is a member of the polymyxin family of antibiotics . It is administered either as its inactive prodrug colistin methanesulfonate (CMS) intravenously or as colistin sulfate orally . The conversion of CMS to colistin is concentration-dependent, with rapid conversion occurring below the critical micelle concentration (CMC) .

Molecular Structure Analysis

Colistin is a decapeptide with a large molecular weight and a cationic nature at physiological pH . Its structure allows it to interact with the lipid A component of the lipopolysaccharide layer in Gram-negative bacteria, which is crucial for its antibacterial activity . The molecular details of colistin's interaction with lipid membranes have been studied using techniques such as circular dichroism and x-ray diffuse scattering .

Chemical Reactions Analysis

The interaction of colistin with bacterial membranes is a key aspect of its mechanism of action. Colistin binds to the lipid A portion of lipopolysaccharides in the outer membrane of Gram-negative bacteria, disrupting the membrane and leading to cell death . This interaction is selective, as colistin has been shown to have different effects on the membrane properties of Gram-negative versus Gram-positive bacteria and eukaryotic cells .

Physical and Chemical Properties Analysis

Colistin is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, which allow it to interact with both the polar heads and the alkyl chains of phospholipids . Its surface activity is highly dependent on the pH of the medium . Colistin's pharmacokinetics are complex due to its large molecular weight and cationic properties, with distribution mainly within the extracellular space and low renal clearance . The pharmacokinetics of colistin are variable, and therapeutic drug monitoring is recommended due to its narrow therapeutic window .

Clinical Implications and Toxicity

The clinical use of colistin is limited by its potential for nephrotoxicity and neurotoxicity, especially in patients with renal disease . However, it remains a valuable therapeutic option in the treatment of infections caused by multidrug-resistant Gram-negative bacteria . Recent studies have focused on optimizing the clinical use of colistin, including understanding its pharmacokinetics and pharmacodynamics, to maximize antibacterial efficacy while minimizing toxicity and the development of resistance .

Scientific Research Applications

In veterinary medicine, colistin has been used extensively, especially for controlling Enterobacteriaceae infections in pigs. However, its use has raised concerns due to the emergence of colistin resistance, largely attributed to the mcr-1 gene, which has been detected in pathogenic E. coli isolates from pigs, cattle, and poultry (Kempf, Jouy, & Chauvin, 2016). The prevalence of colistin resistance is particularly high in some pathogenic strains, and resistance has also been observed in Salmonella from healthy animals, depending on the proportion of intrinsically colistin-resistant serotypes.

The molecular mechanisms of colistin resistance are complex and multifaceted. A key aspect is the plasmid-mediated colistin resistance gene mcr-1, which has rapidly spread internationally. Other resistance mechanisms include mutations in genes related to lipopolysaccharide (LPS) synthesis, such as lpxC, pmrE, and migA, as seen in colistin-resistant Pseudomonas aeruginosa isolates (Baron, Hadjadj, Rolain, & Olaitan, 2016). These findings highlight the importance of understanding the evolution of antimicrobial resistance for effective control and prevention strategies.

Colistin's re-emergence as a critical therapy in human medicine for treating multidrug-resistant Gram-negative bacteria underscores the need for optimized usage, given concerns about nephrotoxicity and the development of resistance (Nation & Li, 2009). The discovery of novel mcr genes, like mcr-9, and their ability to confer phenotypic resistance to colistin in Enterobacteriaceae, also emphasizes the need for continuous monitoring and development of effective control strategies (Carroll, Gaballa, Guldimann, Sullivan, Henderson, & Wiedmann, 2019).

Future Directions

The need for colistin treatment is associated with poorer survival . Adjusted analyses suggest that colistin is less effective and more toxic than β-lactam antibiotics . Therefore, the definition of guidelines for colistin therapy in veterinary and human medicine is crucial .

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6R,9S,12R,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36-,37+,38-,39-,41?,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQOSKADJPQZHB-RGYSVOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)C(NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
Record name Colistin
Source DrugBank
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Record name COLISTIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes., POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides.
Record name Colistin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00803
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Record name COLISTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Colistina

CAS RN

1066-17-7
Record name Colistin [INN:BAN]
Source ChemIDplus
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Record name Colistin
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Record name Colistin
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Record name COLISTIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

200-220 °C
Record name Colistin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
130,000
Citations
RL Nation, J Li - Current opinion in infectious diseases, 2009 - ncbi.nlm.nih.gov
Because few, if any, new antibiotics with activity against MDR Gram-negative bacteria will be available within the next several years, it is essential that colistin is used in ways that …
Number of citations: 522 www.ncbi.nlm.nih.gov
S Biswas, JM Brunel, JC Dubus… - Expert review of anti …, 2012 - Taylor & Francis
… Colistin is a multicomponent polypeptide antibiotic that is mainly composed of colistin A and colistin B. PMB and colistin (polymyxin E) are secondary metabolite nonribosomal peptides …
Number of citations: 627 www.tandfonline.com
D Yahav, L Farbman, L Leibovici, M Paul - Clinical microbiology and …, 2012 - Elsevier
… Colistin was associated with lower mortality than no effective … with colistin in these studies, and colistin-induced nephrotoxicity is reversible in most patients. The emergence of colistin …
Number of citations: 339 www.sciencedirect.com
AZ Bialvaei, H Samadi Kafil - Current medical research and …, 2015 - Taylor & Francis
… , has prompted the reconsideration of colistin as a valid therapeutic option. Colistin is an old class … Although there has been a significant recent increase in the data gathered on colistin, …
Number of citations: 446 www.tandfonline.com
I Kempf, E Jouy, C Chauvin - International journal of antimicrobial agents, 2016 - Elsevier
… expansion of a colistin-resistant (CST-R) isolate or co-selection of colistin resistance by other … finally to neglect colistin resistance surveillance. However, the increasing role of colistin in …
Number of citations: 242 www.sciencedirect.com
J Li, RW Milne, RL Nation, JD Turnidge… - Journal of …, 2004 - academic.oup.com
… following the administration of colistin,20 the fraction of CMS converted into colistin (f m ) in … 0–∞ of colistin after CMS)·(dose of colistin)·1743]/[(AUC 0–∞ of colistin after colistin)·(dose …
Number of citations: 213 academic.oup.com
FF Andrade, D Silva, A Rodrigues, C Pina-Vaz - Microorganisms, 2020 - mdpi.com
… Researchers actively seek strategies to reduce colistin resistance. The definition of guidelines for colistin therapy in veterinary and human medicine is thus crucial. The ban of colistin …
Number of citations: 137 www.mdpi.com
MAEG El-Sayed Ahmed, LL Zhong… - Emerging microbes & …, 2020 - Taylor & Francis
… charged derivative of colistin known as colistin methanesulfonate (CMS) … colistin sulphate (Figure 1). Among the two clinically available forms, colistin sulphate is the only form of colistin …
Number of citations: 358 www.tandfonline.com
I Karaiskos, M Souli, I Galani… - Expert opinion on drug …, 2017 - Taylor & Francis
… against the latter pathogens, colistin, an antibiotic of the 1960s, was necessary to be revived [Citation2]. In the current review all modern aspects on colistin, including in vitro activity, …
Number of citations: 117 www.tandfonline.com
MH Gharaibeh, SQ Shatnawi - Veterinary world, 2019 - ncbi.nlm.nih.gov
… , and Estonia have shown a higher colistin use than in other … the growing problem of colistin resistance worldwide, … to colistin resistance by the mobilized colistin resistance (mcr) …
Number of citations: 130 www.ncbi.nlm.nih.gov

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